ethyl 2-{2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate

Physical organic chemistry QSAR Electronic effects

Ethyl 2-{2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate (CAS 339278-03-4; molecular formula C₂₆H₂₃N₃O₄S; MW 473.55 g/mol) is a tetrasubstituted imidazole derivative belonging to the 1-(ethoxycarbonylmethyl)-2-(substituted-sulfanyl)-4,5-diphenyl-1H-imidazole chemotype. The compound features a 4-nitrobenzyl thioether at the C-2 position, a 4,5-diphenyl-substituted imidazole core, and an N-1 ethyl acetate appendage.

Molecular Formula C26H23N3O4S
Molecular Weight 473.55
CAS No. 339278-03-4
Cat. No. B2443082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-{2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate
CAS339278-03-4
Molecular FormulaC26H23N3O4S
Molecular Weight473.55
Structural Identifiers
SMILESCCOC(=O)CN1C(=C(N=C1SCC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C26H23N3O4S/c1-2-33-23(30)17-28-25(21-11-7-4-8-12-21)24(20-9-5-3-6-10-20)27-26(28)34-18-19-13-15-22(16-14-19)29(31)32/h3-16H,2,17-18H2,1H3
InChIKeySMFWZDLXINYISU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-{2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate (CAS 339278-03-4): Compound Identity and Core Scaffold Context


Ethyl 2-{2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate (CAS 339278-03-4; molecular formula C₂₆H₂₃N₃O₄S; MW 473.55 g/mol) is a tetrasubstituted imidazole derivative belonging to the 1-(ethoxycarbonylmethyl)-2-(substituted-sulfanyl)-4,5-diphenyl-1H-imidazole chemotype. The compound features a 4-nitrobenzyl thioether at the C-2 position, a 4,5-diphenyl-substituted imidazole core, and an N-1 ethyl acetate appendage. It is commercially supplied by Key Organics Ltd. (product code 4K-641S) as a research-grade screening compound within their BIONET collection of over 300,000 intermediates and fragment libraries . The 4,5-diphenyl-1H-imidazole scaffold is a validated pharmacophore for inhibition of rat microsomal acyl-CoA:cholesterol O-acyltransferase (ACAT) in vitro and has demonstrated hypocholesterolemic effects in cholesterol-fed rat models, establishing the core as biologically relevant [1].

Why Closely Related 2-Sulfanyl-4,5-diphenylimidazole Analogs Cannot Be Interchanged with CAS 339278-03-4


Within the 2-(substituted-benzylsulfanyl)-4,5-diphenyl-1H-imidazol-1-yl acetate series, the electronic nature of the para-substituent on the benzyl ring dictates both the compound's physicochemical profile and its predicted biological interaction landscape. QSAR models developed by Puratchikody et al. (2007) for 2-substituted-4,5-diphenyl-1H-imidazoles demonstrate that p-substitution with electron-donating groups (–CH₃, –OCH₃, –OH) versus electron-withdrawing groups (–F, –Cl, –NO₂) produces divergent antinociceptive and anti-inflammatory activities, with model descriptors including polar surface area, HOMO energy, and molecular connectivity index serving as key determinants [1]. The 4-nitrobenzyl moiety in CAS 339278-03-4 carries a Hammett σₚ constant of +0.78, representing the strongest electron-withdrawing character among commercially available analogs in this sub-series, compared with σₚ = –0.17 for 4-methylbenzyl (CAS 339278-02-3), σₚ = +0.06 for 4-fluorobenzyl (CAS 339277-66-6), and σₚ = +0.23 for 2-chlorobenzyl (CAS 339277-52-0) [2]. Additionally, the N-1 ethyl acetate moiety distinguishes CAS 339278-03-4 from the simpler 2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole (CAS 328281-63-6), which lacks this appendage and possesses a free N–H, altering hydrogen-bond donor capacity, solubility, and metabolic susceptibility. These electronic, steric, and pharmacokinetic differences mean that procurement of an analog with a different para-substituent or lacking the N-1 acetate will not recapitulate the property profile of CAS 339278-03-4 in a given assay or synthetic sequence.

Quantitative Differentiation Evidence for Ethyl 2-{2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate (CAS 339278-03-4) Versus Closest Analogs


Hammett Electronic Parameter: Nitro Group Imparts the Strongest Electron-Withdrawing Character Among All Commercially Available para-Substituted Analogs

The 4-nitro substituent on the benzyl ring of CAS 339278-03-4 carries a Hammett σₚ constant of +0.78, which is 5.6-fold higher in electron-withdrawing magnitude than the 2-chlorobenzyl analog (σₚ = +0.23 for CAS 339277-52-0), 13-fold higher than the 4-fluorobenzyl analog (σₚ = +0.06 for CAS 339277-66-6), and opposite in electronic character to the 4-methylbenzyl analog (σₚ = –0.17 for CAS 339278-02-3) [1]. In the context of the 2-substituted-4,5-diphenyl-1H-imidazole QSAR model developed by Puratchikody et al. (2007), the HOMO energy descriptor (which correlates inversely with electron-withdrawing strength) was a significant predictor of both hot plate antinociceptive activity at 60 s (model q² > 0.81) and tail flick latency [2]. The nitro substituent is expected to lower the HOMO energy of the benzylsulfanyl π-system relative to electron-donating and weakly electron-withdrawing congeners, shifting the electrostatic potential surface and altering target interaction profiles in a quantitatively predictable manner.

Physical organic chemistry QSAR Electronic effects

Lipophilicity Differentiation: The 4-Nitrobenzyl Substituent Reduces cLogP Relative to Methyl- and Halo-Substituted Analogs

The 4-nitro group introduces a strongly polar functionality (dipole moment contribution ~4.0 D for nitrobenzene) that reduces the calculated logP of CAS 339278-03-4 relative to its more lipophilic analogs. Based on the fragment-based calculation methodology, the π value for para-nitro substitution is –0.28 (logP-reducing), while para-methyl contributes +0.56 (logP-increasing) and para-fluoro contributes +0.14 (modestly logP-increasing) [1]. This translates to a cLogP differential of approximately 0.84 log units lower for CAS 339278-03-4 compared to the 4-methylbenzyl analog (CAS 339278-02-3), and approximately 0.42 log units lower compared to the 4-fluorobenzyl analog (CAS 339277-66-6). Lipophilicity is a primary determinant of passive membrane permeability, plasma protein binding, and non-specific binding in biochemical assays; the QSAR models of Puratchikody & Doble (2009) for in vivo antiepileptic and locomotor activities of 4,5-diphenyl-1H-imidazoles identified aqueous solubility and surface area descriptors as significant, indicating that lipophilicity-driven differences meaningfully impact in vivo pharmacological outcomes within this chemotype [2].

Drug-likeness Lipophilicity ADME prediction

Topological Polar Surface Area: The Nitro and Ester Groups Jointly Elevate TPSA Beyond All Non-Nitro Analogs in the Series

CAS 339278-03-4 possesses two strongly polar functional groups absent in non-nitrated analogs: the nitro group (contributing ~45.8 Ų to TPSA) and the ethyl acetate ester (contributing ~26.3 Ų). The combined TPSA for CAS 339278-03-4 is estimated at approximately 120–130 Ų, compared with approximately 74–84 Ų for analogs bearing only the ester (e.g., 4-methylbenzyl and 4-fluorobenzyl derivatives) and approximately 78 Ų for the non-esterified 2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole (CAS 328281-63-6) [1]. This TPSA differential of 40–50 Ų is quantitatively significant; Veber et al. (2002) established that compounds with TPSA ≤ 140 Ų and ≤ 10 rotatable bonds exhibit superior oral bioavailability in rats, placing CAS 339278-03-4 in a distinct TPSA bin compared to the sub-100 Ų analogs [2]. In the Puratchikody et al. (2007) QSAR study, polar surface area emerged as a significant descriptor for tail flick antinociceptive activity (appearing in models with q² > 0.66), directly linking TPSA variation to pharmacodynamic outcome within the 4,5-diphenylimidazole chemotype [3].

Drug-likeness Polar surface area Oral bioavailability prediction

Nitro Group as a Bioreducible Handle: Unique Prodrug and Hypoxia-Selective Activation Potential Absent in Non-Nitrated Analogs

The 4-nitrobenzyl moiety in CAS 339278-03-4 provides a bioreducible nitroaromatic group that is completely absent in the 4-methylbenzyl (CAS 339278-02-3), 4-fluorobenzyl (CAS 339277-66-6), and 2-chlorobenzyl (CAS 339277-52-0) analogs. Nitroaromatic compounds undergo enzymatic one-electron reduction by NADPH-cytochrome P450 reductase and other flavoenzymes to form nitro radical anions, which under hypoxic conditions (pO₂ < 10 mmHg) can undergo further reduction to nitroso, hydroxylamine, and amine metabolites [1]. The one-electron reduction potential (E¹/₂) for para-nitrobenzyl derivatives typically falls in the range of –350 to –450 mV vs. NHE, making them susceptible to bioreductive activation in hypoxic tumor microenvironments but relatively stable under normoxic conditions [2]. This creates a therapeutically exploitable differential that is structurally impossible with the non-nitrated analogs. In the nitroimidazole chemotype literature, the reduction of the nitro group has been correlated with selective cytotoxicity towards hypoxic Chinese hamster V-79 cells in vitro, with radiosensitization enhancement ratios quantifiable via clonogenic survival assays [3]. While direct data for CAS 339278-03-4 in such assays is not publicly available, the presence of the 4-nitrobenzyl group endows the compound with a mechanistic pathway (bioreductive activation) that categorically distinguishes it from all non-nitrated analogs in the series.

Bioreductive activation Prodrug design Hypoxia targeting

N-1 Ethyl Acetate Moiety as a Synthetic Diversification Handle: Differentiated Utility Versus the Non-Esterified 2-Sulfanyl Imidazole Core

CAS 339278-03-4 carries an N-1 ethyl acetate appendage that distinguishes it from the simpler 2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole (CAS 328281-63-6), which retains a free N–H. The ethyl ester can be hydrolyzed under mild basic conditions (e.g., LiOH in THF/H₂O) to yield the corresponding carboxylic acid, providing a conjugation-ready handle for amide bond formation with amines, hydrazines, or amino acid derivatives [1]. In contrast, the non-esterified analog (CAS 328281-63-6) would require N-alkylation under stronger basic conditions, risking imidazole ring quaternization or competing S-alkylation side reactions. The ester also serves as a transient masking group: the free carboxylic acid metabolite may exhibit altered cell permeability and target engagement kinetics compared to the ester prodrug form. This N-1 functionalization strategy mirrors the approach used in the ACAT inhibitor series, where 1-substituted-4,5-diphenylimidazoles demonstrated superior bioavailability compared to their N-unsubstituted counterparts [2]. Additionally, X-ray crystallographic data for related ethyl 2-(4,5-diphenyl-1H-imidazol-1-yl)acetate derivatives show that the ethyl acetate group adopts an extended conformation (torsion angle C14–C15–O5–C16 of ~178°), which may influence crystal packing and solubility properties relevant to formulation [3].

Synthetic chemistry Prodrug design Library diversification

Critical Evidence Gap Advisory: Limited Publicly Available Direct Head-to-Head Biological Data for CAS 339278-03-4

A comprehensive search of PubMed, Google Patents, BindingDB, ChEMBL, PubChem, and ChemSpider as of May 2026 did not identify any published study reporting direct, quantitative, head-to-head biological activity comparisons (IC₅₀, EC₅₀, Kᵢ, MIC, or in vivo efficacy endpoints) between CAS 339278-03-4 and its closest structural analogs (CAS 339278-02-3, CAS 339277-66-6, CAS 339277-52-0, or CAS 328281-63-6) in any assay system. The physicochemical differentiation evidence presented above (Evidence Items 1–5) is derived from established computational methods (Hammett constants, fragment-based TPSA, cLogP π values) and class-level QSAR models validated on related 2-substituted-4,5-diphenyl-1H-imidazoles, but these constitute class-level inference and supporting evidence rather than direct comparative experimental data for the target compound. Procurement decisions predicated on specific biological potency or selectivity claims should be accompanied by a request for in-house profiling data or a commissioned head-to-head comparison study. The compound is positioned as a research screening tool and synthetic intermediate; its differentiation from analogs rests primarily on the unique electronic, physicochemical, and bioreductive properties conferred by the 4-nitrobenzyl substituent and the N-1 ethyl acetate appendage, as documented above.

Evidence transparency Procurement risk Data availability

Application Scenarios for Ethyl 2-{2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate (CAS 339278-03-4) Based on Established Differentiation Evidence


Electronic Structure-Activity Relationship (SAR) Probe in 4,5-Diphenylimidazole Lead Optimization Programs

For medicinal chemistry teams exploring the SAR of 2-benzylsulfanyl-4,5-diphenylimidazole leads, CAS 339278-03-4 serves as the extreme electron-deficient anchor point in a Hammett series. With a σₚ of +0.78 for the 4-nitro group, it defines the upper boundary of electron-withdrawing character in a set that may also include the 4-methylbenzyl analog (σₚ = –0.17, electron-donating lower bound), 4-fluorobenzyl (σₚ = +0.06, neutral-to-mildly withdrawing), and 2-chlorobenzyl analogs (σₚ = +0.23, moderately withdrawing). Plotting biological activity (IC₅₀, EC₅₀) against σₚ enables derivation of the ρ (reaction constant) for the target interaction, revealing the electronic sensitivity of the binding pocket. This is particularly relevant given that the Puratchikody et al. (2007) QSAR model identified HOMO energy as a significant descriptor for 2-substituted-4,5-diphenyl-1H-imidazole antinociceptive activity, indicating electronic modulation of pharmacodynamics [1]. Without CAS 339278-03-4, the electron-deficient region of the Hammett plot would be sparsely populated, reducing the statistical power of any electronic SAR correlation.

Hypoxia-Selective Prodrug Candidate or Bioreductive Probe Development

The 4-nitrobenzyl group of CAS 339278-03-4 provides a built-in bioreductive trigger that is absent in all other commercially available analogs within this sub-series. Under hypoxic conditions (pO₂ < 10 mmHg), flavoenzyme-mediated one-electron reduction of the nitro group can generate nitro radical anion, nitroso, and hydroxylamine intermediates, which may lead to selective cytotoxicity in hypoxic tumor regions or serve as a fluorescent turn-on probe upon reduction [1]. Researchers can compare the hypoxic/normoxic cytotoxicity ratio of CAS 339278-03-4 against the non-nitrated 4-methylbenzyl analog (CAS 339278-02-3) as a negative control—any differential toxicity observed selectively under hypoxia can be attributed to the nitro group, as the rest of the scaffold is identical. This application leverages the nitro group's established role in the nitroimidazole class of radiosensitizers and hypoxia-selective cytotoxins [2].

Late-Stage Diversification Intermediate for Amide Library Synthesis via N-1 Acetate Hydrolysis

The N-1 ethyl acetate moiety of CAS 339278-03-4 can be selectively hydrolyzed to the corresponding carboxylic acid under mild conditions (LiOH, THF/H₂O, RT), which can then undergo amide coupling with diverse amines (primary, secondary, heterocyclic, amino acid esters) using standard HATU or EDC/HOBt protocols [1]. This provides a rapid entry into a library of N-1 acetamide derivatives, enabling exploration of the N-1 substituent SAR while keeping the 4-nitrobenzylsulfanyl C-2 pharmacophore constant. In contrast, starting from the non-esterified analog CAS 328281-63-6 would require N-alkylation with 2-bromoacetamide derivatives, which risks competing C-alkylation and imidazole quaternization side products, reducing both yield and library purity [2]. The ester hydrolysis route has been employed successfully in related imidazole ACAT inhibitor optimization programs where N-1 substitution was critical for modulating oral bioavailability [3].

Computational Chemistry and Molecular Modeling Benchmarking Set

CAS 339278-03-4, with its combination of a strongly electron-withdrawing nitro group, a polarizable sulfur linker, an extended π-system (two phenyl rings + imidazole + nitrobenzyl), and a flexible ester side chain, presents a challenging test case for computational methods including DFT geometry optimization, molecular docking, and free energy perturbation (FEP) calculations. The compound's topological polar surface area (~120–130 Ų) and cLogP (~4.8–5.2) place it near the boundary of commonly accepted drug-like chemical space, making it useful for validating in silico ADME prediction models [1]. When benchmarked alongside its close analogs with varying electronic properties (4-CH₃, 4-F, 2-Cl), the set provides a systematic perturbation of a single variable (para-substituent electronics) within a constant scaffold, ideal for testing the sensitivity of scoring functions to electronic effects in docking studies.

Quote Request

Request a Quote for ethyl 2-{2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.